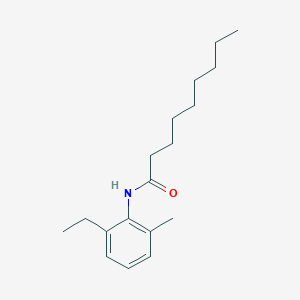

N-(2-ethyl-6-methylphenyl)nonanamide

Descripción

N-(2-ethyl-6-methylphenyl)nonanamide is a synthetic amide compound characterized by a nonanamide chain attached to a substituted phenyl group (2-ethyl-6-methylphenyl). For instance, nonanoyl-vanillamide (N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide), a structurally related compound, mimics capsaicin’s TRPV1 receptor activation, implying that N-(2-ethyl-6-methylphenyl)nonanamide may similarly interact with sensory receptors . However, its distinct aromatic substitution could alter selectivity, potency, or application compared to vanilloid derivatives.

Propiedades

Fórmula molecular |

C18H29NO |

|---|---|

Peso molecular |

275.4g/mol |

Nombre IUPAC |

N-(2-ethyl-6-methylphenyl)nonanamide |

InChI |

InChI=1S/C18H29NO/c1-4-6-7-8-9-10-14-17(20)19-18-15(3)12-11-13-16(18)5-2/h11-13H,4-10,14H2,1-3H3,(H,19,20) |

Clave InChI |

QCTXFRAAQUUYEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=C(C=CC=C1CC)C |

SMILES canónico |

CCCCCCCCC(=O)NC1=C(C=CC=C1CC)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Chloroacetamide Herbicides

Compounds such as S-metolachlor , metolachlor , and acetochlor share the N-(2-ethyl-6-methylphenyl) aromatic backbone but differ in substituents on the amide nitrogen and adjacent functional groups. These herbicides inhibit long-chain fatty acid biosynthesis, targeting weed species in pre-emergence agricultural applications .

Key Differences:

Research Findings :

Capsaicin Analogs

Nonanamide derivatives like nonanoyl-vanillamide and dihydrocapsaicin share the nonanamide chain but feature vanillyl (4-hydroxy-3-methoxyphenyl) groups instead of 2-ethyl-6-methylphenyl. These compounds activate TRPV1 receptors, mediating pain and inflammation responses .

Key Differences:

Research Findings :

- Nonanoyl-vanillamide’s synthetic design approximates natural capsaicin’s efficacy, with minor structural adjustments altering receptor binding kinetics .

Other Structural Analogs

Compounds like 2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide () retain the N-(2-ethyl-6-methylphenyl) group but incorporate sulfur-based substituents, altering physicochemical properties such as logP and solubility.

Key Differences :

- Sulfur substitution increases molecular weight (333.88 g/mol) and polar surface area, likely reducing volatility compared to chloroacetamide herbicides .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.